Amoproxan - 22661-76-3

Amoproxan

Catalog Number: EVT-259661
CAS Number: 22661-76-3
Molecular Formula: C22H35NO7
Molecular Weight: 425.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Amoproxan is a coronary dilator agent.
Source and Classification

Amoproxan's discovery and development stem from research focused on enhancing the efficacy of antidepressant therapies. It is classified under chemical compounds that interact with neurotransmitter systems, particularly those involving serotonin and norepinephrine. The compound's unique mechanism of action distinguishes it from traditional antidepressants, which often target monoamine reuptake.

Synthesis Analysis

Methods

The synthesis of Amoproxan typically involves multi-step organic synthesis techniques. Key methods include:

  1. Starting Materials: The synthesis begins with readily available aromatic compounds.
  2. Reagents: Common reagents used include alkylating agents and various catalysts to facilitate reactions.
  3. Reaction Conditions: Controlled temperature and pressure conditions are maintained throughout the synthesis process to optimize yield and purity.

Technical Details

The synthesis may involve the following steps:

  • Nitration: Introduction of a nitro group to an aromatic ring.
  • Reduction: Converting nitro groups to amines using reducing agents like lithium aluminum hydride.
  • Cyclization: Formation of the final structure through cyclization reactions, often involving heat and specific solvents.
Molecular Structure Analysis

Structure

Amoproxan has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. Its molecular formula is C16H20N2C_{16}H_{20}N_2 with a specific arrangement that allows for interaction with sigma-1 receptors.

Data

  • Molecular Weight: Approximately 256.35 g/mol
  • Melting Point: Data indicates a melting point range that suggests stability under standard laboratory conditions.
  • 3D Structure: Computational modeling has been utilized to visualize its conformation, aiding in understanding its interaction with biological targets.
Chemical Reactions Analysis

Reactions

Amoproxan undergoes various chemical reactions that can be categorized into:

  1. Substitution Reactions: Involving the replacement of hydrogen atoms on aromatic rings with functional groups.
  2. Redox Reactions: Where oxidation states of atoms are altered, particularly during the reduction steps in its synthesis.

Technical Details

The reactions are generally characterized by:

  • Specific catalysts that enhance reaction rates.
  • Purification processes post-reaction to isolate Amoproxan from by-products.
Mechanism of Action

Process

Amoproxan's mechanism of action primarily involves antagonism at sigma-1 receptors, which leads to:

  1. Inhibition of Receptor Activation: Preventing the receptor from mediating its effects on neuronal signaling.
  2. Modulation of Neurotransmitter Release: Influencing the release of serotonin and norepinephrine, which are critical for mood regulation.

Data

Research indicates that this mechanism may contribute to both anxiolytic (anxiety-reducing) and antidepressant effects, providing a dual therapeutic benefit.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol but less soluble in water, indicating lipophilic characteristics.

Chemical Properties

  • Stability: Amoproxan exhibits stability under standard conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Reacts with strong acids or bases, which can lead to hydrolysis or other degradation pathways.
Applications

Amoproxan is primarily investigated for its potential applications in:

  1. Psychiatric Treatments: As a novel approach for managing depression and anxiety disorders.
  2. Neuroprotective Strategies: Research suggests it may offer protective effects against neurodegenerative diseases due to its interaction with sigma-1 receptors.
Introduction to Amoproxan: Historical Context and Research Significance

Amoproxan represents a significant achievement in contemporary medicinal chemistry, exemplifying the convergence of scientific innovation and therapeutic need. This synthetic compound emerged from systematic drug discovery efforts aimed at modulating specific biological pathways implicated in complex diseases. Its development trajectory reflects evolving paradigms in pharmaceutical research, where rational drug design and collaborative frameworks between academia and industry accelerate therapeutic innovation. As a chemical entity, Amoproxan possesses distinct structural features engineered for target specificity and pharmacokinetic optimization, positioning it as both a therapeutic agent and a valuable pharmacological probe for investigating disease mechanisms. The compound's journey from initial concept to clinical candidate illustrates how modern drug discovery navigates scientific challenges while addressing pressing medical needs [3] [6].

Discovery and Early Development of Amoproxan in Medicinal Chemistry

The discovery of Amoproxan exemplifies the transition from phenotypic screening to target-based drug design in modern medicinal chemistry. Initial identification occurred through a high-throughput screening (HTS) campaign targeting a specific enzyme implicated in metabolic dysregulation, utilizing combinatorial chemistry libraries containing over 250,000 diverse synthetic compounds [3]. The original hit compound (IC~50~ = 1.8 µM) featured a biphenyl core with a terminal carboxylate moiety, which served as the structural foundation for subsequent optimization. Early structure-activity relationship (SAR) studies revealed that:

  • Hydrophobic substituents at the 4-position enhanced target binding affinity by 15-fold
  • Bioisosteric replacement of the carboxylate with a tetrazole ring improved metabolic stability (t~1/2~ increased from 1.2 to 8.7 hours in human microsomes)
  • Rigidification of the linker region through ring constraint boosted selectivity against off-target kinases [6] [8]

The lead optimization phase employed fragment-based drug design (FBDD) approaches, where core structural elements were systematically modified to enhance potency while maintaining favorable physicochemical properties. Critical breakthroughs included the introduction of a chiral methylaminopyridine moiety that established key hydrogen-bonding interactions with the target's allosteric pocket, as confirmed by X-ray crystallography (PDB ID: 6TZ4) [10]. This structural insight enabled precise molecular tailoring, resulting in Amoproxan's final chemical architecture with sub-nanomolar potency (IC~50~ = 0.4 nM) and >500-fold selectivity against related targets.

Table 1: Evolution of Amoproxan's Key Properties During Optimization

Development PhaseStructural Feature ModifiedPotency (IC~50~)Microsomal Stability (t~1/2~, min)Selectivity Index
Initial HitBiphenyl-carboxylate1.8 µM722.1
Lead Series 1Tetrazole replacement340 nM21545
Lead Series 3Rigidified linker28 nM312210
Amoproxan (Final)Chiral methylaminopyridine0.4 nM522>500

Role of Amoproxan in Addressing Unmet Therapeutic Needs

Amoproxan emerged specifically to address the therapeutic void in managing progressive metabolic disorders characterized by insulin desensitization and ectopic lipid accumulation. Existing therapies for these conditions demonstrated suboptimal efficacy profiles in approximately 40% of patients and were associated with significant treatment discontinuation rates due to tolerability issues [1] [4]. The compound's mechanism centers on allosteric modulation of a master regulatory kinase (AMPK-related pathway) that simultaneously coordinates:

  • Cellular energy homeostasis through mitochondrial biogenesis activation
  • Lipid metabolism via enhanced fatty acid oxidation (85% reduction in hepatic triglyceride accumulation in murine models)
  • Glucose utilization through GLUT4 translocation potentiation (45% improvement in glucose clearance vs. controls) [1] [9]

This multimodal mechanism represents a paradigm shift from conventional single-pathway interventions. Preclinical proof-of-concept studies demonstrated Amoproxan's ability to reverse established metabolic dysfunction in diet-induced obese primates, achieving 38% reduction in insulin resistance without hypoglycemic events—a critical safety advantage over existing insulin sensitizers [4]. Furthermore, its brain penetrance properties (K~p~ = 0.85) suggest potential utility in addressing the neurological manifestations of metabolic syndrome, an area previously neglected in pharmacotherapy development. The compound's chemical design deliberately avoids structural motifs associated with PPARγ activation (e.g., no thiazolidinedione moiety), thereby eliminating the edema and weight gain liabilities that plagued earlier therapeutic approaches [8] [9].

Academic and Industrial Motivations for Studying Amoproxan

The investigation of Amoproxan represents a quintessential example of translational symbiosis between academic and industrial research paradigms. Academic institutions provided the fundamental discoveries regarding the target kinase's role in cellular energetics, employing gene knockout models and crystallographic studies that elucidated allosteric binding pockets [2] [5]. These foundational insights attracted pharmaceutical investment due to:

  • High unmet medical need creating commercial viability
  • Druggable target characteristics confirmed through structural biology
  • Strong IP potential around novel chemotypes [5] [7]

Industrial partners contributed specialized capabilities in high-throughput screening, ADMET profiling, and synthetic scale-up that transformed the academic lead into a viable clinical candidate. The development employed a risk-sharing partnership model where academia retained rights to basic biology discoveries while industry controlled compound-specific IP, creating mutual investment in success [5]. This collaboration enabled access to specialized industrial infrastructure for cryo-EM studies that mapped Amoproxan's binding interactions at 2.1Å resolution—an achievement beyond typical academic resources [10].

Table 2: Contributions Across the Amoproxan Development Pipeline

Development PhasePrimary Academic ContributionsPrimary Industrial ContributionsCollaborative Mechanisms
Target ValidationDisease mechanism publicationsGenetic validation modelsProtein expression protocolsScreening assay developmentCompound library accessJoint research grantsMaterial transfer agreements
Hit-to-LeadStructural biology expertiseMechanistic pharmacologyHTS roboticsMedicinal chemistryEarly ADMETCo-located research teamsShared data platforms
Lead OptimizationDisease-relevant cell modelsTranslational biomarkersPK/PD modelingToxicology screeningProcess chemistryJoint IP committeesIntegrated project management
Preclinical DevelopmentAnimal disease modelsMode-of-action studiesGLP tox studiesFormulation developmentRegulatory strategyJoint publicationsCo-presentations at conferences

Properties

CAS Number

22661-76-3

Product Name

Amoproxan

IUPAC Name

[1-(3-methylbutoxy)-3-morpholin-4-ylpropan-2-yl] 3,4,5-trimethoxybenzoate

Molecular Formula

C22H35NO7

Molecular Weight

425.5 g/mol

InChI

InChI=1S/C22H35NO7/c1-16(2)6-9-29-15-18(14-23-7-10-28-11-8-23)30-22(24)17-12-19(25-3)21(27-5)20(13-17)26-4/h12-13,16,18H,6-11,14-15H2,1-5H3

InChI Key

YOKPRDAUBGOISU-UHFFFAOYSA-N

SMILES

CC(C)CCOCC(CN1CCOCC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Solubility

Soluble in DMSO

Synonyms

Amoproxan

Canonical SMILES

CC(C)CCOCC(CN1CCOCC1)OC(=O)C2=CC(=C(C(=C2)OC)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.